molecular formula C16H19NO4 B6328154 Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 40112-93-4

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B6328154
CAS No.: 40112-93-4
M. Wt: 289.33 g/mol
InChI Key: JHEUNVXKCKSWBI-UHFFFAOYSA-N
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Description

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methoxyacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEUNVXKCKSWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724392
Record name Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40112-93-4
Record name Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl (triphenylphosphoranylidene)acetate (10.0 g, 30.0 mmol) was added to a solution of benzyl 4-oxopiperidine-1-carboxylate (5.0 g, 21.4 mmol) in benzene (100 mL) at 0° C. After 1 h, the reaction mixture was heated to 75° C. After 48 h, the mixture was concentrated and ether was added. The precipitated solid was filtered off and the filtrate was concentrated. Purification by silica gel chromatography [80% hexanes/ethyl acetate→40% hexanes/ethyl acetate)] gave the title compound (5.25 g). MS 290.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-benzyloxycarbonyl-4-piperidinone (5.0 g, 21.4 mol) and methyl (triphenylphosphoranylidene)acetate (10.0 g, 30.0 mmol) in benzene (100 mL) was heated at 75° C. for 48 h. The reaction was concentrated, diluted with ether, the precipitate filtered off, and the rinsate concentrated. The crude product was purified by silica gel chromatography, eluting with a gradient of 20 to 60% ethyl acetate:hexanes to give the title compound (5.25 g). MS: m/z=290.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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